molecular formula C18H19N3O B5612398 2-[4-(tert-butylamino)-2-quinazolinyl]phenol

2-[4-(tert-butylamino)-2-quinazolinyl]phenol

Cat. No. B5612398
M. Wt: 293.4 g/mol
InChI Key: PDOVAUFBKXMFIG-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Quinazolin-4(3H)-ones, which are closely related to the compound , can be synthesized using various methods. For example, Mohammadi et al. (2017) described a one-pot three-component condensation using isatoic anhydride, ethyl or methyl ortho ester, and phenylhydrazine in the presence of KAl(SO4)2·12H2O (Mohammadi, Ahdenov, & Abolhasani Sooki, 2017).
  • Luo et al. (2022) reported the synthesis of quinazolin-4(3H)-ones via reaction of quinazoline-3-oxides with primary amines, using tert-butyl hydroperoxide as the oxidant (Luo, Wan, Wu, Yang, & Wang, 2022).

Molecular Structure Analysis

  • Specific studies on the molecular structure of 2-[4-(tert-butylamino)-2-quinazolinyl]phenol were not identified in the current literature. However, quinazoline derivatives typically exhibit varied molecular structures with potential biological activities, as shown in several studies.

Chemical Reactions and Properties

  • Quinazolinone derivatives have been shown to engage in various chemical reactions. For instance, Mandal et al. (2000) explored the tert-butyl migration in copper-mediated ortho-oxygenation of phenolates, indicating complex chemical behavior (Mandal, Macikenas, Protasiewicz, & Sayre, 2000).

Physical Properties Analysis

  • The physical properties of quinazolinone derivatives vary based on their molecular structure. Unfortunately, specific physical properties of 2-[4-(tert-butylamino)-2-quinazolinyl]phenol were not detailed in the current research.

Chemical Properties Analysis

Future Directions

The future directions for “2-[4-(tert-butylamino)-2-quinazolinyl]phenol” could involve further investigation and exploration of its potential in various fields. For instance, 2,4-Ditert butyl phenol’s potential in cancer research could contribute to its potential application as a novel therapeutic agent in the future .

Mechanism of Action

Target of Action

The primary targets of 2-[4-(tert-butylamino)-2-quinazolinyl]phenol are β2-adrenergic receptors . These receptors are part of the sympathetic nervous system and play a crucial role in the regulation of various physiological processes.

Mode of Action

2-[4-(tert-butylamino)-2-quinazolinyl]phenol, similar to other β2-agonists, interacts with its targets by either direct action on adrenergic receptors or by indirect action, causing the release of endogenous catecholamines . This interaction leads to the activation of adenylyl cyclase, which increases the production of cyclic adenosine monophosphate (cAMP) .

Biochemical Pathways

The increase in cAMP activates protein kinases, which transfer gamma-phosphate from AMP to various proteins, phosphorylating them by binding them to serine or threonine, thereby changing their activity . This process affects multiple biochemical pathways, leading to various downstream effects such as bronchodilation, uterine relaxation, and skeletal muscle glycogenolysis .

Pharmacokinetics

The pharmacokinetics of 2-[4-(tert-butylamino)-2-quinazolinyl]phenol, like other β2-agonists, is influenced by its stereoselectivity . The ®-enantiomers of these compounds have been shown to exhibit higher bronchodilatory activity . The investigation of stereoselectivity in action and disposition of chiral drugs calls for efficient stereoselective analytical methods .

Result of Action

The molecular and cellular effects of 2-[4-(tert-butylamino)-2-quinazolinyl]phenol’s action include narrowing of peripheral vessels in the skin and mucous membranes, acceleration of heart activity, and increase in blood pressure due to binding to β1-receptors . Binding to β2-receptors leads to bronchodilation, uterine relaxation, and skeletal muscle glycogenolysis .

properties

IUPAC Name

2-[4-(tert-butylamino)quinazolin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-18(2,3)21-17-12-8-4-6-10-14(12)19-16(20-17)13-9-5-7-11-15(13)22/h4-11,22H,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOVAUFBKXMFIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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